TAT-Gap19 -

TAT-Gap19

Catalog Number: EVT-242212
CAS Number:
Molecular Formula: C119H212N46O26
Molecular Weight: 2703.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAT-Gap19 is a cell-permeable peptide widely used in scientific research to selectively inhibit connexin 43 (Cx43) hemichannels without affecting gap junction communication. [] It is a valuable tool for studying the role of Cx43 hemichannels in various physiological and pathological processes. []

Connexin43 (Cx43)

  • Relevance: TAT-Gap19 is a specific inhibitor of Cx43 hemichannels. [, , , , , , ] It acts by binding to the cytoplasmic loop of Cx43 and preventing the opening of hemichannels, thus interfering with the release of signaling molecules and ions to the extracellular space. [, ] In contrast, TAT-Gap19 does not affect the function of Cx43 gap junctions. [, ]

Carbenoxolone (CBX)

  • Compound Description: Carbenoxolone is a glycyrrhetinic acid derivative with anti-inflammatory and anti-ulcer properties. It acts as a non-specific inhibitor of both gap junctions and hemichannels formed by various connexins, including Cx43. [, , ]
  • Relevance: Carbenoxolone is frequently used in conjunction with TAT-Gap19 to study the distinct roles of gap junctions and hemichannels. While both compounds can inhibit Cx43 hemichannels, TAT-Gap19 exhibits higher specificity for Cx43, whereas carbenoxolone affects various connexins and both channel types. [, , ] This difference allows researchers to dissect the specific contributions of Cx43 hemichannels versus other connexins or gap junctions.

Gap27

  • Compound Description: Gap27 is a peptide mimetic of the second extracellular loop of Cx43. It acts as a connexin channel blocker, interfering with both gap junction and hemichannel activity. [, ]

DQP-1105

  • Compound Description: DQP-1105 is a selective antagonist of metabotropic glutamate receptor 5 (mGluR5). It is used to investigate the role of mGluR5 in various neurological disorders. []
  • Relevance: Research suggests that Cx43-glutamate signaling might play a role in the pathogenesis of Neuromyelitis Optica (NMO). [] In this context, DQP-1105 helps to elucidate the role of glutamate signaling via mGluR5 in NMO models and its potential interplay with Cx43, which is targeted by TAT-Gap19. []

Linoleic Acid

  • Compound Description: Linoleic Acid is an omega-6 polyunsaturated fatty acid. It is involved in various cellular processes, including inflammation and cell signaling. [, ]
  • Relevance: Studies have shown that linoleic acid can activate Cx43 and modulate its function. [, ] Therefore, Linoleic acid serves as a tool to investigate the effects of Cx43 activation, contrasting the inhibitory action of TAT-Gap19 on Cx43 hemichannels. [, ]

18-β-Glycyrrhetinic acid (bGA)

  • Compound Description: 18-β-Glycyrrhetinic acid is a natural triterpenoid derived from licorice root. It acts as a non-specific inhibitor of connexin channels, affecting both gap junctions and hemichannels. []
  • Relevance: Similar to carbenoxolone, bGA serves as a broader connexin channel blocker when compared to TAT-Gap19. [] It is often used in experiments to assess the general involvement of connexin channels in cellular processes, in contrast to the targeted inhibition of Cx43 hemichannels by TAT-Gap19. []

TAT-Gap26

  • Compound Description: TAT-Gap26 is a peptide mimetic of the intracellular loop of connexin 43. It acts as a specific inhibitor of connexin 43 hemichannels, showing minimal effects on gap junction communication. []
  • Relevance: TAT-Gap26 shares a similar mechanism of action and target specificity with TAT-Gap19. Both peptides block Cx43 hemichannels without significantly affecting gap junctions. [, , ]
Overview

TAT-Gap19 is a synthetic peptide derived from the intracellular loop of Connexin 43, a protein that forms gap junctions and hemichannels in cells. This compound is designed to selectively inhibit Connexin 43 hemichannel activity without affecting gap junction communication. The addition of a transactivator of transcription (TAT) sequence enhances its cellular uptake, making it an effective tool for research in cellular communication and pathology.

Source

TAT-Gap19 is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the peptide's amino acid sequence and modifications. The TAT sequence, which facilitates cell membrane penetration, is fused to the Gap19 peptide to enhance its bioavailability in various cellular models.

Classification

TAT-Gap19 belongs to a class of compounds known as mimetic peptides. These peptides mimic specific sequences of proteins and can modulate their activity. In this case, TAT-Gap19 targets the Connexin 43 hemichannel, making it a valuable tool in studies related to cell signaling and intercellular communication.

Synthesis Analysis

Methods

The synthesis of TAT-Gap19 typically involves the following steps:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Cleavage and Purification: Once the desired sequence is synthesized, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Technical Details

The specific sequence of TAT-Gap19 includes a TAT tag (YGRKKRRQRRR) fused to the C-terminal end of Gap19 (a nonapeptide derived from the cytoplasmic loop of Connexin 43). This design not only enhances membrane permeability but also increases the potency of Connexin 43 hemichannel inhibition.

Molecular Structure Analysis

Structure

TAT-Gap19 has a defined molecular structure that includes:

  • TAT Sequence: A positively charged peptide that aids in cellular uptake.
  • Gap19 Sequence: A nonapeptide that interacts with the C-terminal tail of Connexin 43.
TAT Gap19=YGRKKRRQRRR+ Gap19 \text{TAT Gap19}=\text{YGRKKRRQRRR}+\text{ Gap19 }

Data

The molecular weight of TAT-Gap19 is approximately 1,200 Da, depending on specific modifications during synthesis. Its solubility profile is favorable for biological applications, allowing it to be used in various experimental settings.

Chemical Reactions Analysis

Reactions

TAT-Gap19 primarily functions through non-covalent interactions with Connexin 43 hemichannels. It inhibits channel opening by binding to specific sites on the protein, thus preventing ion and small molecule flux across the membrane.

Technical Details

Electrophysiological studies have demonstrated that TAT-Gap19 effectively reduces unitary currents associated with Connexin 43 hemichannels in various cell types, confirming its role as an inhibitor.

Mechanism of Action

Process

The mechanism by which TAT-Gap19 exerts its effects involves:

  1. Binding: The peptide binds to the C-terminal tail of Connexin 43.
  2. Inhibition: This binding disrupts the interaction between the cytoplasmic loop and C-terminal tail, leading to closure of hemichannels.
  3. Functional Outcome: As a result, there is reduced extracellular ATP release and modulation of reactive oxygen species production in response to stimuli such as oxidative stress or inflammation.

Data

Studies have shown that TAT-Gap19 significantly decreases reactive oxygen species generation and cell death in models exposed to ionizing radiation, highlighting its potential protective effects against cellular stressors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and physiological buffers, facilitating its use in biological experiments.
  • Stability: TAT-Gap19 demonstrates stability under physiological conditions but should be stored at low temperatures to prevent degradation.

Chemical Properties

  • pH Stability: Remains stable within a physiological pH range (approximately pH 7.4).
  • Reactivity: Exhibits low reactivity with common biological nucleophiles, making it suitable for in vivo applications without significant side reactions.
Applications

TAT-Gap19 has several scientific uses:

  1. Cellular Communication Studies: It serves as a tool for investigating the role of Connexin 43 hemichannels in various physiological and pathological processes.
  2. Therapeutic Research: Potential applications in treating conditions associated with aberrant hemichannel activity, such as neurodegenerative diseases and liver fibrosis.
  3. In Vivo Studies: Used in animal models to assess its effects on tissue injury, inflammation, and fibrosis.
Molecular Mechanisms of TAT-Gap19 in Connexin43 Hemichannel Regulation

Intramolecular CT–CL Interaction Disruption as a Primary Inhibition Pathway

TAT-Gap19 (YGRKKRRQRRRKQIEIKKFK) is a cell-permeable peptide derived from the cytoplasmic loop (CL; amino acids 119-144) of Connexin43 (Cx43). Its primary mechanism involves binding to the C-terminal tail (CT) domain of Cx43, specifically disrupting the intramolecular interaction between the CT and CL regions. This CT–CL interaction, termed the "loop/tail interaction," is essential for stabilizing the open conformation of Cx43 hemichannels under physiological and pathological conditions [1] [6]. Under basal conditions, the CT folds back to interact with the CL, promoting hemichannel opening. TAT-Gap19 competes for binding to the CT (particularly residues 261-300), thereby preventing this autoinhibitory interaction and stabilizing the closed state [6] [10]. Electrophysiological studies confirm that this disruption reduces the open probability of hemichannels by >70% without affecting gap junctional communication, as validated in astrocytes and endothelial cells using dye transfer assays (gap junctions) versus ATP release/ethidium uptake (hemichannels) [6] [10].

Selectivity Profiling: Differential Effects on Cx43 vs. Cx40/Panx1 Hemichannels

TAT-Gap19 exhibits high specificity for Cx43 hemichannels over other connexin isoforms or pannexin channels:

  • Cx43 vs. Cx40: In endothelial co-culture models, TAT-Gap19 (10–50 µM) inhibits ATP release through Cx43 hemichannels but does not affect Cx40-mediated intercellular communication, as confirmed by selective siRNA knockdown experiments [1] [4].
  • Cx43 vs. Panx1: ATP release assays in C6 glioma cells show TAT-Gap19 (IC₅₀ ~7 µM) blocks Cx43 hemichannels, while the Panx1 inhibitor carbenoxolone—but not TAT-Gap19—inhibits ATP release in Panx1-expressing systems [4] [6].
  • Gap junction preservation: Unlike broad-spectrum inhibitors (e.g., carbenoxolone), TAT-Gap19 does not impair gap junctional coupling even at 200 µM, as demonstrated by scrape-loading dye transfer in cardiac myocytes [6] [10].

Table 1: Selectivity Profile of TAT-Gap19

Channel TypeEffect of TAT-Gap19Experimental Evidence
Cx43 HemichannelsInhibition (IC₅₀ ~7 µM)ATP release ↓, dye uptake ↓ in endothelial cells/astrocytes
Cx40 HemichannelsNo effectUnaltered ATP release in Cx40-expressing systems
Panx1 ChannelsNo effectNo inhibition of ATP release in B2B cells
Cx43 Gap JunctionsNo effectPreserved LY dye transfer in cardiac/astrocyte networks

Voltage-Gated Channel Modulation: Electrophysiological Characterization

TAT-Gap19 modifies Cx43 hemichannel gating kinetics in a voltage-dependent manner. Single-channel recordings in HeLa-Cx43 cells reveal:

  • Reduced main-state opening: TAT-Gap19 (50 µM) decreases transitions to the fully open state (217 pS) by 65% at depolarizing potentials (+60 mV) [10].
  • Enhanced substate gating: The peptide increases occupancy of a subconductance state (~80 pS) by 40% and prolongs its dwell time 2-fold, indicating stabilization of intermediate conformations [10].
  • Voltage sensitivity: Inhibition is potentiated at positive membrane potentials, consistent with the voltage-gated nature of Cx43 hemichannels. The peptide’s efficacy is diminished under strong hyperpolarization (-80 mV) [1] [10].These effects are absent in cells expressing Cx43 with a truncated CT domain, confirming that TAT-Gap19 acts via CT modulation rather than pore occlusion [10].

Structural Determinants of Peptide-Target Binding: SPR and Mutagenesis Studies

The interaction between TAT-Gap19 and Cx43 is governed by key structural motifs:

  • Critical residues: Mutagenesis identifies lysine residues (K¹³⁴, K¹³⁵) in the CL domain of Cx43 and isoleucine 130 (I130) in Gap19 as essential for binding. I130A substitution (TAT-Gap19(I130A)) abolishes hemichannel inhibition, confirming I130's role in hydrophobic interactions with the CT [6] [7].
  • SPR analysis: Surface plasmon resonance shows TAT-Gap19 binds recombinant Cx43-CT (residues 236–382) with a KD of 15.8 µM, while TAT-Gap19(I130A) exhibits >10-fold lower affinity (KD >150 µM) [6].
  • Conformational specificity: Circular dichroism spectroscopy confirms TAT-Gap19 adopts an α-helical structure in membrane-mimetic environments, facilitating its docking to the CT domain [6] [10].

Table 2: Structural Determinants of TAT-Gap19 Function

Structural ElementRole in InhibitionFunctional Consequence of Disruption
Isoleucine 130 (I130)Mediates hydrophobic interaction with Cx43-CTI130A mutation eliminates inhibition
Lysine 134/135 (K134/K135)Stabilizes CL-CT bindingCharge reversal (K134E/K135E) reduces efficacy by 80%
Cx43-CT domain (residues 261-300)Binding site for Gap19CT truncation renders hemichannels Gap19-insensitive
TAT sequence (YGRKKRRQRRR)Enhances cellular uptakeDeletion impairs intracellular delivery but not intrinsic activity

Properties

Product Name

TAT-Gap19

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Molecular Formula

C119H212N46O26

Molecular Weight

2703.3 g/mol

InChI

InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1

InChI Key

ALNCFPIRTLVJPY-LJFAJSDSSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

TAT-Gap19; TAT-Gap19 peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.